molecular formula C14H27BClNO2 B13400706 (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride

(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride

Cat. No.: B13400706
M. Wt: 287.63 g/mol
InChI Key: KVVHHYLDRUDGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride typically involves the coupling of a boronic ester with an amine. One common method involves the reaction of (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine with a suitable coupling agent and base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar coupling reactions, optimized for yield and purity, and conducted under controlled conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized under specific conditions.

    Reduction: The amine group can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a boronic acid derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing ring makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the interactions of boron-containing molecules with biological systems. It may also serve as a precursor for the synthesis of boron-containing drugs.

Medicine

In medicinal chemistry, this compound is of interest due to its potential as a pharmacophore. Boron-containing compounds have shown promise in the treatment of various diseases, including cancer and bacterial infections .

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of ®-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride involves its interaction with molecular targets through its boron-containing ring. This ring can form reversible covalent bonds with biological molecules, which can modulate their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride salt. These features can influence its reactivity, solubility, and biological activity, making it a unique and valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO2.ClH/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;/h8-12H,6-7,16H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHHYLDRUDGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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